molecular formula C12H15NO3 B12830179 (S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one

(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one

Cat. No.: B12830179
M. Wt: 221.25 g/mol
InChI Key: DLSXXQPFKFHRSW-ONGXEEELSA-N
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Description

(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one typically involves the reaction of N-alkyl-substituted prop-2-yn-1-amines with carbon dioxide in the presence of strong organic bases. This reaction forms carbamates, which subsequently undergo ring closure to form oxazolidinones . Another method involves the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes using a copper-based magnetic nanocatalyst .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often employs microwave irradiation in a chemical paste medium. This method uses urea and ethanolamine reagents, with nitromethane as a catalyst to absorb microwaves and generate hot spots, facilitating the reaction .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, amino alcohols, and various substituted oxazolidinones.

Scientific Research Applications

(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one involves its role as a chiral auxiliary. It temporarily attaches to the substrate, inducing chirality and facilitating the formation of enantiomerically pure products. This process involves the formation of a chiral intermediate, which undergoes further reactions to yield the desired product .

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzyl-2-oxazolidinone: Another chiral oxazolidinone used as a chiral auxiliary in asymmetric synthesis.

    (S)-4-Isopropyl-2-oxazolidinone: Similar in structure and function, used in the synthesis of enantiomerically pure compounds.

Uniqueness

(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one is unique due to its specific hydroxymethyl and phenylethyl substituents, which provide distinct steric and electronic properties

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(5S)-5-(hydroxymethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-7-11(8-14)16-12(13)15/h2-6,9,11,14H,7-8H2,1H3/t9-,11-/m0/s1

InChI Key

DLSXXQPFKFHRSW-ONGXEEELSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@H](OC2=O)CO

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OC2=O)CO

Origin of Product

United States

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